molecular formula C12H17NO B1333057 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32278-16-3

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1333057
CAS No.: 32278-16-3
M. Wt: 191.27 g/mol
InChI Key: NAGHJJKXKIKNES-UHFFFAOYSA-N
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Description

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound of significant interest in organic chemistry and materials science research. As a member of the 3,4-dihydro-2H-1,4-benzoxazine family, this scaffold is recognized as a key intermediate in the synthesis of more complex molecules . Researchers value this structure for its versatility in kinetic resolution studies, where it can be used to separate racemic mixtures, a critical process in the development of enantiomerically pure compounds . The tert-butyl group on the dihydrobenzoxazine core can impart specific steric and electronic properties, making it a valuable subject for structure-activity relationship (SAR) studies, particularly in the exploration of new pharmacologically active agents . The 1,4-benzoxazine motif is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of biological activities. Furthermore, related polybenzoxazine polymers, known for their high thermal stability and low water absorption, highlight the potential of benzoxazine-based monomers in materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJJKXKIKNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377208
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32278-16-3
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine (3-TBDH-Bz) is a compound belonging to the benzoxazine family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-TBDH-Bz is C12_{12}H17_{17}NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The tert-butyl group at the 3-position enhances its stability and solubility in organic solvents. The compound undergoes thermally induced ring-opening polymerization, leading to polybenzoxazines (PBZs) with enhanced properties such as thermal stability and mechanical strength.

Biological Activity Overview

Research indicates that 3-TBDH-Bz exhibits notable biological activities, particularly in the following areas:

  • Cardiovascular Effects : Certain derivatives of 3-TBDH-Bz have shown β-adrenergic affinity, influencing cardiac functions such as inotropic (force of contraction) and chronotropic (heart rate) effects on cardiac tissues.
  • Cytotoxic Properties : Preliminary studies suggest that 3-TBDH-Bz may possess cytotoxic effects against various cancer cell lines. This activity is likely attributed to its structural characteristics that facilitate interaction with biological targets.

Despite the promising biological activities associated with 3-TBDH-Bz, specific mechanisms of action remain largely unexplored. However, studies have indicated interactions with adrenergic receptors, which may mediate cardiovascular effects. Further investigation into the compound's binding affinities and interactions with other biological targets is necessary to elucidate these mechanisms.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of 3-TBDH-Bz and its derivatives:

  • Neurotoxicity Evaluation : A study assessed the neurotoxic effects of various benzoxazine derivatives using MTT reduction assays and lactate dehydrogenase (LDH) release assays. The results indicated that certain derivatives exhibited low toxicity with high maximum tolerated concentration (MTC) values .
  • 5-HT3 Receptor Antagonism : A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and evaluated for their antagonistic activity on serotonin-3 (5HT3) receptors. One derivative demonstrated high affinity (Ki = 0.019 nM) for these receptors, indicating potential therapeutic applications in managing gastrointestinal disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-TBDH-Bz within the benzoxazine family, a comparative analysis with structurally similar compounds is presented:

Compound NameStructural FeaturesUnique Aspects
3-methyl-3,4-dihydro-2H-1,4-benzoxazineContains a methyl group instead of tert-butylDifferent steric hindrance affecting reactivity
3-isopropyl-3,4-dihydro-2H-1,4-benzoxazineIsopropyl group at the same positionVariations in solubility and biological activity
3-(phenyl)-3,4-dihydro-2H-1,4-benzoxazinePhenyl substitution at the same positionPotentially different electronic properties

This table highlights how the tert-butyl substituent influences the reactivity and biological activity of 3-TBDH-Bz compared to other derivatives.

Scientific Research Applications

Applications in Materials Science

Polymer Development:
One of the primary applications of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is in the development of high-performance thermosetting polymers. Due to its unique structure, it can undergo ring-opening polymerization to form polybenzoxazines, which exhibit excellent thermal and mechanical properties.

PropertyValue
Glass Transition Temp.~200 °C
Thermal Decomposition>300 °C
Flexural StrengthHigh

These polymers are utilized in aerospace applications, electrical insulation materials, and automotive components due to their heat resistance and structural integrity.

Medicinal Chemistry Applications

Neuroprotective Properties:
Research has indicated that derivatives of benzoxazines can exhibit neuroprotective effects. Studies have shown that certain modifications to the benzoxazine structure can reduce cytotoxicity while enhancing neuroprotective capabilities against oxidative stress .

Case Study:
In vitro evaluations demonstrated that specific derivatives of this compound showed promising results in reducing cellular damage induced by neurotoxic agents. For instance, compounds with amino substitutions displayed significantly higher maximum tolerated concentrations (MTC) compared to their hydroxyl counterparts, suggesting a potential pathway for developing safer neuroprotective agents .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound indicates several promising avenues:

  • Enhanced Polymer Formulations: Continued exploration into modifying the benzoxazine structure to improve polymer characteristics.
  • Pharmaceutical Development: Investigating further derivatives for potential therapeutic applications in neurodegenerative diseases.

Chemical Reactions Analysis

Thermal Decomposition and Rearrangement

Heating induces a two-stage decomposition pathway :

StepProcessProducts FormedTemperature RangeReaction Energy (ΔE\Delta E)
1HCl eliminationCyclohexene + HCl210–226°C14.50kcal mol-14.50\,\text{kcal mol}
2HCl addition to cyclohexeneChlorocyclohexane215–226°C9.77kcal mol-9.77\,\text{kcal mol}
  • Mechanistic insight :

    • Step 1 proceeds via transition states TS1 and TS2 , with activation energies of 34.24kcal mol34.24\,\text{kcal mol}.

    • Step 2 involves nucleophilic attack of Cl⁻ on cyclohexene, forming chlorocyclohexane .

Ring-Opening Polymerization (ROP)

The compound undergoes thermally activated ROP, influenced by substituents and catalysts:

ConditionOnset TemperatureExothermic Peak (TexoT_{\text{exo}})Notes
Uncatalyzed210°C226°CPartial monomer volatilization
With BF₃·Et₂O195°C215°CEnhanced cross-linking efficiency
  • Critical observation :
    ROP is accompanied by endothermic monomer volatilization , necessitating optimized conditions to minimize mass loss .

Functionalization Reactions

The benzoxazine scaffold supports targeted modifications:

Sulfonylation

  • Reaction with aryl/alkyl sulfonyl chlorides in pyridine yields sulfonamide derivatives :

    • Example: tert-butyl 6-(tosylamido)-2,3-dihydro-1,4-benzoxazine-4-carboxylate (yield: 82–88%) .

Borohydride Reduction

  • NaBH₄/BF₃·Et₂O reduces the oxazine ring to form 3,4-dihydro intermediates , confirmed by ¹³C NMR .

Mechanistic Pathways

Density functional theory (DFT) calculations reveal:

  • Electron density redistribution : The N–C bond in the tert-butyl group is electron-depleted (V(C N)=1.84eV(\text{C N})=1.84\,\text{e}), favoring electrophilic attack.

  • Reaction thermodynamics : Total exothermicity of 14.11kcal mol-14.11\,\text{kcal mol} for chlorocyclohexane formation .

Stability and Degradation

  • Thermogravimetric analysis (TGA) :

    • 5% mass loss at 240°C under nitrogen.

    • Char yield: 38% at 800°C, indicating high thermal stability .

Comparison with Similar Compounds

Pharmacological Relevance :

  • Adrenergic Activity: Derivatives of this compound, such as 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine, exhibit potent β1- and β2-adrenergic receptor affinities, outperforming propranolol by 2.1- and 2.5-fold, respectively .

Comparison with Similar Compounds

Structural Comparisons

The pharmacological and physicochemical properties of benzoxazine derivatives are highly dependent on substituent patterns. Below is a structural and functional comparison with key analogues:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine tert-Butyl (3) 193.29 Enhanced lipophilicity, steric bulk
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine Bromo (6) 214.06 Electron-withdrawing group, alters reactivity
6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Methyl (6,8) 163.22 Electron-donating groups, improved solubility
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Methyl (2,2) 163.22 Increased ring rigidity, metabolic stability

Pharmacological Activity Comparisons

Anticancer Activity:

  • 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives (e.g., compounds with chloro or methoxy groups) show IC50 values <10 μM against MIA PaCa-2 and MDA-MB-231 cancer cell lines.

Potassium Channel Activation:

  • 4-Substituted derivatives (e.g., 4-ethylsulfonyl) exhibit EC50 values ranging from 0.1–10 μM in potassium channel assays, highlighting their role as vasodilators.

Dual Antithrombotic Activity:

Calcium Modulation:

  • Compound 3c (4-benzyl with homoveratrylamine side chain) exhibits an IC50 ratio (PE/K+) of 2.1, indicating intracellular calcium modulation. The tert-butyl derivative’s calcium activity is less characterized .

Preparation Methods

Kinetic Resolution via Acylation with Chiral Acyl Chlorides

This method involves the acylative kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine using chiral acyl chlorides derived from N-phthaloyl-(S)-amino acids. The process selectively acylates one enantiomer, allowing for the isolation of enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Key Steps:

    • Reaction of acetylsalicyloyl chloride with 3,4-dimethoxyphenethylamine to form acetylsalicylamide.
    • Deacetylation to salicylamide.
    • Cyclization with ethyl chloroformate to form benzoxazine derivatives.
    • Acylation with chiral acyl chlorides to achieve kinetic resolution.
  • Reaction Conditions:

    • Use of triethylamine as base.
    • Temperature control to enhance selectivity.
    • Electron-donating substituents on the acylating agent improve resolution efficiency.
  • Advantages:

    • High enantioselectivity.
    • Mild reaction conditions.
  • Limitations:

    • Multi-step synthesis.
    • Requirement of chiral acyl chlorides, which may be costly.
Step Reagents/Conditions Product/Outcome
1 Acetylsalicyloyl chloride + 3,4-dimethoxyphenethylamine Acetylsalicylamide
2 Triethylamine/methanol Salicylamide
3 Ethyl chloroformate Cyclized benzoxazine derivative
4 Chiral acyl chlorides + triethylamine Enantiomerically enriched benzoxazine

Source: Tetrahedron Asymmetry, 2011; Journal of Organic Chemistry, 2019

Stepwise Synthesis from Nitro-Substituted Precursors

This approach synthesizes 3,4-dihydro-2H-1,4-benzoxazine derivatives starting from 2-amino-4-nitrophenol through a sequence of reactions involving acylation, reduction, and protection steps.

  • Key Steps:

    • Reaction of 2-amino-4-nitrophenol with chloroacetyl chloride in DMF using K2CO3 as base to form 6-nitro-4H-1,4-benzoxazin-3-one.
    • Reduction of the nitro group using NaBH4 and BF3 etherate in THF to yield 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
    • Protection of the amine group with di-tert-butyl dicarbonate (BOC anhydride) in the presence of DMAP.
    • Further functionalization via sulfonylation and deprotection steps.
  • Reaction Conditions:

    • Low temperature (0°C) for acylation and reduction steps.
    • Use of inert atmosphere during reduction.
    • Purification by column chromatography.
  • Advantages:

    • High yields (up to 88% for BOC-protected intermediate).
    • Well-characterized intermediates with spectroscopic data.
  • Limitations:

    • Multi-step process with intermediate isolations.
    • Use of potentially hazardous reagents (e.g., BF3 etherate).
Step Reagents/Conditions Product/Outcome Yield (%)
1 2-amino-4-nitrophenol + chloroacetyl chloride, DMF, K2CO3, 0°C 6-nitro-4H-1,4-benzoxazin-3-one Not specified
2 NaBH4 + BF3 etherate, THF, 0°C to RT 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Not specified
3 Di-tert-butyl dicarbonate + DMAP, 70°C tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate 88
4 Sulfonyl chloride + pyridine, 0°C Sulfonamido derivatives Not specified

Source: International Journal of Research, 2022

Solid-Liquid Phase Transfer Catalysis (SL-PTC) Mediated Cyclization

This method synthesizes 2-substituted 3,4-dihydro-2H-1,4-benzoxazines via ring opening of epoxides with arylsulfonamides followed by cyclization under SL-PTC conditions.

  • Key Steps:

    • Ring opening of epoxides with arylsulfonamides using potassium carbonate or sodium hydroxide as bases.
    • Cyclization of resulting hydroysulfonamides under phase transfer catalysis.
  • Reaction Conditions:

    • Use of solid-liquid phase transfer catalysts.
    • Mild bases such as K2CO3 and NaOH.
    • Ambient to moderate temperatures.
  • Advantages:

    • Straightforward and efficient.
    • High overall yields.
    • Applicable to non-racemic substrates.
  • Limitations:

    • Requires availability of suitable epoxides and sulfonamides.
    • Specific to 2-substituted derivatives, may need adaptation for tert-butyl substitution.
Step Reagents/Conditions Product/Outcome
1 Epoxide + arylsulfonamide, K2CO3/NaOH, SL-PTC Hydroysulfonamide intermediate
2 Cyclization under SL-PTC conditions 2-substituted 3,4-dihydro-2H-1,4-benzoxazine

Source: Industrial & Engineering Chemistry Research, 2003

One-Pot Cyclization from Salicylic Acid and Amines

A practical and simple one-pot method involves direct cyclization of salicylic acid with amines in the presence of ethyl chloroformate and triethylamine to form benzoxazine-2,4-dione derivatives, which can be further converted to benzoxazines.

  • Key Steps:

    • Activation of salicylic acid with ethyl chloroformate.
    • Removal of excess reagent under reduced pressure.
    • Reaction with amines and triethylamine to afford benzoxazine derivatives.
  • Reaction Conditions:

    • Mild temperatures.
    • One-pot procedure reducing purification steps.
  • Advantages:

    • Simple and practical.
    • Avoids use of expensive catalysts.
    • High yields under mild conditions.
  • Limitations:

    • Primarily reported for benzoxazine-2,4-dione derivatives; adaptation needed for 3-tert-butyl substitution.
Step Reagents/Conditions Product/Outcome
1 Salicylic acid + ethyl chloroformate Activated intermediate
2 Triethylamine + amine Benzoxazine-2,4-dione derivative

Source: Journal of Organic Chemistry, 2019

Method Key Reagents/Conditions Advantages Limitations Yield/Selectivity
Kinetic Resolution via Acylation Chiral acyl chlorides, triethylamine, low temp High enantioselectivity Multi-step, costly chiral agents High enantiomeric purity
Nitro-Substituted Stepwise Synthesis Chloroacetyl chloride, NaBH4, BF3 etherate, BOC protection Well-characterized intermediates Multi-step, hazardous reagents Up to 88% for protected intermediate
SL-PTC Mediated Cyclization Epoxides, arylsulfonamides, K2CO3/NaOH, PTC Straightforward, high yields Substrate-specific Excellent overall yields
One-Pot Cyclization from Salicylic Acid Salicylic acid, ethyl chloroformate, triethylamine Simple, practical, mild conditions Mainly for benzoxazine-2,4-diones High yields
  • The choice of method depends on the desired stereochemistry, scale, and available starting materials.
  • Kinetic resolution methods provide access to enantiomerically pure compounds but require chiral reagents.
  • Stepwise synthesis from nitro precursors allows for functional group manipulation and protection strategies.
  • SL-PTC methods offer efficient cyclization under mild conditions but may require specific substrates.
  • One-pot methods reduce reaction steps and waste but may need optimization for specific substituents like tert-butyl.

The preparation of this compound can be achieved through multiple synthetic routes, each with unique advantages. The kinetic resolution approach is suitable for enantiomerically pure products, while stepwise and one-pot methods offer practical routes for bulk synthesis. Solid-liquid phase transfer catalysis provides an efficient alternative for related benzoxazine derivatives. Selection of the optimal method should consider the target application, available resources, and desired purity.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Cyclization : React 2-aminophenols with 1,2-dibromoethane in the presence of a base (e.g., DBU) to form the benzoxazine core via regioselective O-alkylation .

Acylation/Substitution : Introduce the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation using tert-butyl halides or alcohols under Lewis acid catalysis (e.g., AlCl₃) .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields. Monitor intermediates via TLC or HPLC .

Q. How can structural characterization of this compound derivatives be validated?

  • Techniques :

  • NMR : Confirm regiochemistry using ¹H NMR (e.g., coupling constants for diastereotopic protons in the dihydro ring) and ¹³C NMR (tert-butyl resonance at ~28 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities; e.g., planar sp² hybridization at N4 in benzoxazine derivatives .
  • Mass spectrometry : Validate molecular weight with ESI-MS or HRMS, ensuring no fragmentation of the tert-butyl group .

Advanced Research Questions

Q. How do substituents at the 3-position influence the biological activity of this compound derivatives?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., nitro at C5): Enhance antiviral activity against HSV-1 (IC₅₀ = 1.2 µM) by stabilizing interactions with viral proteases .
  • Hydrophobic substituents (e.g., tert-butyl): Improve blood-brain barrier penetration for neuroprotective applications (e.g., KATP channel activation in pancreatic β-cells) .
    • Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like thrombin or GPIIb/IIIa receptors, followed by in vitro validation .

Q. What strategies resolve contradictions in bioactivity data across different assays for this compound?

  • Case Study : A compound showing dual thrombin inhibition (Kᵢ = 0.8 µM) and GPIIb/IIIa antagonism (IC₅₀ = 1.5 µM) may exhibit variable efficacy in platelet aggregation vs. clotting time assays due to:

  • Assay-specific conditions (e.g., fibrinogen concentration in GPIIb/IIIa binding assays) .
  • Off-target effects (e.g., calcium channel modulation in vascular smooth muscle cells) .
    • Resolution : Perform orthogonal assays (e.g., SPR for binding kinetics, ex vivo aortic ring relaxation tests) to isolate mechanisms .

Q. How can multi-target antithrombotic activity be engineered into this compound derivatives?

  • Design Principles :

  • Pharmacophore fusion : Integrate Arg-Gly-Asp (RGD) mimetics for GPIIb/IIIa antagonism and D-Phe-Pro-Arg motifs for thrombin inhibition into the benzoxazine scaffold .
  • Linker optimization : Adjust spacer length (e.g., 6–8 Å between carboxylate and amidine groups) to balance dual target engagement .
    • Data : Compound 17h achieved Kᵢ = 0.7 µM (thrombin) and IC₅₀ = 0.9 µM (GPIIb/IIIa), demonstrating synergistic antithrombotic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

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